molecular formula C17H14N4O B2929370 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide CAS No. 1396880-06-0

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide

Cat. No. B2929370
CAS RN: 1396880-06-0
M. Wt: 290.326
InChI Key: MNNCRNBNUDPIBA-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . They have been significant from a biological viewpoint and are highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine analogs has been a focus in recent years due to their versatility and ease of preparation . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds has been developed . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound belongs to a family of pyrazolo[1,5-a]pyrimidines which have been identified as strategic compounds for optical applications . They are particularly useful as fluorescent probes due to their tunable photophysical properties. These properties allow them to be used in studying the dynamics of intracellular processes and as chemosensors. Their solid-state emission intensities make them suitable for designing solid-state emitters by proper structural selection .

Antitumor Agents

The pyrazolo[1,5-a]pyrimidine derivatives, to which our compound of interest is related, have shown significant potential as antitumor agents . They have been the subject of various research studies due to their anticancer potential and enzymatic inhibitory activity. This makes them promising candidates for the rational design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Enzymatic Inhibition

These compounds have also been explored for their enzymatic inhibitory properties. The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that has been utilized in drug discovery for its great synthetic versatility and potential for structural modifications .

Synthetic Methodology Development

The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores, is another area of application. This methodology allows for a higher reaction mass efficiency and better solubility in green solvents, which is crucial for sustainable chemistry practices .

Optical Materials Science

Due to their significant photophysical properties, these compounds have attracted attention in material science. They can be used in the development of organic light-emitting devices and other optical applications where their fluorescence can be exploited .

Chelating Agents for Ions

The presence of heteroatoms like nitrogen in the pyrazolo[1,5-a]pyrimidine structure makes these compounds potential chelating agents for ions. This property can be utilized in the development of sensors and other devices that require the binding and detection of specific ions .

Future Directions

Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds and has an emerging engrossment in synthetic as well as medicinal chemistry . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years . This suggests that there is a promising future for the development and application of “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide” and similar compounds in medicinal chemistry and drug molecule production.

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(14-11-18-15-6-2-1-5-13(14)15)19-9-12-10-20-21-8-4-3-7-16(12)21/h1-8,10-11,18H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNCRNBNUDPIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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